molecular formula C9H8F3N3 B13858329 1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine CAS No. 697739-10-9

1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine

Cat. No.: B13858329
CAS No.: 697739-10-9
M. Wt: 215.17 g/mol
InChI Key: KBIIKDJLPQLNIR-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine is a fluorinated indazole derivative known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest for researchers.

Preparation Methods

The synthesis of 1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine typically involves the condensation of 6-(trifluoromethyl)indole with iodomethane . This reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine can be compared with other fluorinated indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

697739-10-9

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)indazol-4-amine

InChI

InChI=1S/C9H8F3N3/c1-15-8-3-5(9(10,11)12)2-7(13)6(8)4-14-15/h2-4H,13H2,1H3

InChI Key

KBIIKDJLPQLNIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)N)C(F)(F)F

Origin of Product

United States

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